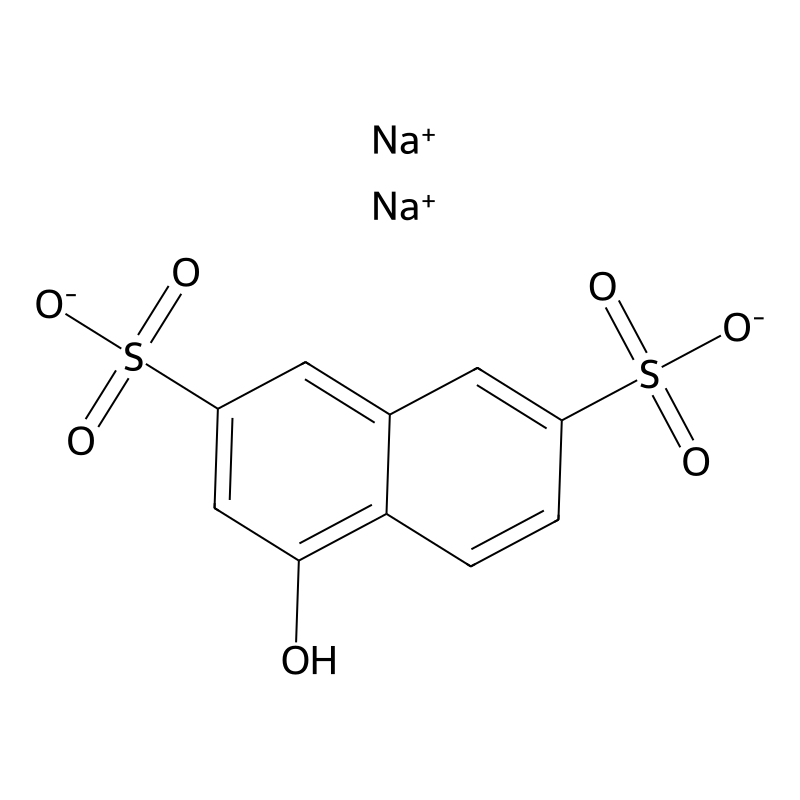

1-Naphthol-3,6-disulfonic acid disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

Due to its sulfonate groups, Disodium 4-hydroxynaphthalene-2,7-disulfonate can act as a water-soluble anionic chromophore. PubChem: This property makes it a candidate for the development of colorimetric and fluorimetric assays for various analytes. The interaction of the compound with specific molecules can alter its absorption or emission properties, allowing for detection and quantification.

Material Science

Disodium 4-hydroxynaphthalene-2,7-disulfonate has been explored for its potential use in the development of functional materials. Some studies have investigated its application as a dopant in conducting polymers, aiming to modify their electrical conductivity and other properties. ScienceDirect: Additionally, research suggests its use as a ligand for metal ions, potentially leading to the formation of novel coordination complexes with interesting physical or chemical characteristics. ScienceDirect:

1-Naphthol-3,6-disulfonic acid disodium salt is a sulfonated derivative of naphthol, recognized for its chemical properties that facilitate various industrial applications. It appears as a grey to brownish powder and has a molecular formula of with a molecular weight of approximately 348.26 g/mol. The compound is highly soluble in water, with solubility reported at 1000 g/L at 25°C, and has a melting point of around 300°C . It is also known by several synonyms, including disodium 4-hydroxynaphthalene-2,7-disulfonate and violet acid disodium salt .

The synthesis of 1-naphthol-3,6-disulfonic acid disodium salt typically involves the sulfonation of naphthol derivatives using concentrated sulfuric acid or oleum. This process introduces sulfonic acid groups at the 3 and 6 positions of the naphthalene ring. The resulting product is subsequently neutralized with sodium hydroxide or sodium carbonate to form the disodium salt. This method allows for the production of high-purity compounds suitable for industrial applications .

1-Naphthol-3,6-disulfonic acid disodium salt finds extensive use across various industries:

- Dye and Pigment Manufacturing: It serves as an essential intermediate in producing azo dyes used in textiles, leather, and paper.

- Textile Industry: Acts as a dyeing agent providing bright and fast colors to fabrics.

- Paper Industry: Used for dyeing applications to produce colored paper.

- Leather Industry: Employed for dyeing leather goods.

- Analytical Chemistry: Functions as a reagent in colorimetric assays.

- Cosmetic Industry: Utilized in hair dyes due to its coloring properties.

- Biochemical Research: Used for studying enzyme reactions and as a staining agent.

- Environmental Testing: Applied in detecting specific pollutants .

Interaction studies involving 1-naphthol-3,6-disulfonic acid disodium salt primarily focus on its reactivity with various chemical species. Its ability to form complexes with metal ions has been explored, particularly in analytical applications where it serves as a colorimetric indicator for metals such as cobalt. These interactions can be leveraged to develop sensitive detection methods in environmental analysis and biochemical assays .

Several compounds share structural similarities with 1-naphthol-3,6-disulfonic acid disodium salt. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthol | A simple naphthol without sulfonic groups; primarily used in organic synthesis. | |

| Naphthalene-1,5-disulfonic acid | Contains two sulfonic acid groups at different positions; used in dye manufacturing. | |

| 2-Naphthol | Similar structure but lacks sulfonation; used mainly as an intermediate in organic synthesis. | |

| Disodium 4-hydroxy-2,7-naphthalenedisulfonate | Another form of naphthalene disulfonate; often used interchangeably depending on application requirements. |

The uniqueness of 1-naphthol-3,6-disulfonic acid disodium salt lies in its specific positioning of sulfonic groups which enhances its solubility and reactivity compared to other similar compounds. This positioning allows it to serve effectively as an intermediate in dye synthesis and other industrial applications while also providing distinct biological activity profiles .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 85 of 87 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

20349-39-7

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?): INACTIVE